N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-phenylpropanamide
Description
The compound N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-phenylpropanamide features a 1,3-thiazole core substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 4. The thiazole ring is connected via an ethyl linker to a 3-phenylpropanamide moiety.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2OS/c1-15-19(26-21(24-15)17-8-10-18(22)11-9-17)13-14-23-20(25)12-7-16-5-3-2-4-6-16/h2-6,8-11H,7,12-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMWMIBHHYOWAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-phenylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Phenylpropanamide Moiety: This step involves the coupling of the thiazole derivative with a phenylpropanamide precursor using amide bond formation techniques, often facilitated by coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the phenylpropanamide moiety, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-phenylpropanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: The compound may modulate signaling pathways such as NF-κB and MAPK, which are critical in inflammation and cancer progression.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Thiazole Derivatives
N-[2-(4-Chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]benzamide (4da, )
- Structure : The thiazole core has a 4-chlorophenyl group (position 2) and a hydroxy group (position 4), with a benzamide substituent at position 5.
- The amide side chain in 4da is a benzamide (shorter chain) vs. the 3-phenylpropanamide in the target compound, which may enhance flexibility and lipophilicity.
- Synthesis : Synthesized via Hantzsch cyclization with 90–95% yield, suggesting efficient methodology for similar compounds .
N-{2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzene-1-sulfonamide ()
- Structure : Shares the 4-chlorophenyl and methyl-substituted thiazole core but replaces the propanamide with a sulfonamide linked to a methoxybenzene group.
- Key Differences :
Halogen-Substituted Analogs
N-{2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide ()
- Structure : Replaces the 4-chlorophenyl group with 4-fluorophenyl .
- Lower molecular weight (420.52 vs. 422.95 for the chlorophenyl analog) due to fluorine’s smaller atomic mass .
Data Table: Comparative Analysis
Key Findings and Implications
Electronic Effects : Substituents like hydroxy (4da) or methoxy () influence polarity and hydrogen-bonding capacity, which could modulate solubility and bioavailability.
Synthetic Accessibility : High yields (90–95%) in suggest that Hantzsch cyclization is a robust method for thiazole synthesis, though the target compound’s propanamide side chain may require additional optimization steps .
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